Prednisolone 21-Dimethylamine
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Overview
Description
Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:
Starting Material: Prednisone acetate is often used as the starting material.
Protective Reactions: The 3,20-keto groups are protected.
Reduction Reaction: The 11-keto group is reduced.
Esterification: The 21-hydroxyl group is esterified.
Deprotection: The 3,20-keto groups are deprotected.
Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Prednisolone 21-Dimethylamine undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone by microbial transformation.
Reduction: Reduction of the 11-keto group during synthesis.
Substitution: Esterification of the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidation: Streptomyces roseochromogenes TS79 is used for microbial transformation.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Esterification is carried out using acetic anhydride.
Major Products:
20β-Hydroxy Prednisolone: Formed during microbial transformation.
This compound: Final product of the synthetic route.
Scientific Research Applications
Prednisolone 21-Dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the formulation of pharmaceutical products.
Mechanism of Action
Prednisolone 21-Dimethylamine exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation . The compound’s molecular targets include various proteins involved in the inflammatory response .
Comparison with Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.
Properties
Molecular Formula |
C23H33NO4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
BYUWTUZDHVVPSF-JZYPGELDSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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